molecular formula C16H16FNO2 B11092539 3-(4-ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine

3-(4-ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11092539
M. Wt: 273.30 g/mol
InChI Key: OTNBYSZRBMNORA-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that contains a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride in the presence of a base to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Uniqueness

3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-fluoro-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H16FNO2/c1-2-19-15-6-4-14(5-7-15)18-10-12-9-13(17)3-8-16(12)20-11-18/h3-9H,2,10-11H2,1H3

InChI Key

OTNBYSZRBMNORA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)F)OC2

Origin of Product

United States

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